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The SGC employs rigorous biochemical and cellular assays to validate I-BRD9. The key methodologies are

outlined below.

TR-FRET BRD9 Binding Assay

This biochemical assay measures the direct binding of compounds to the BRD9 bromodomain [1].

e Procedure: A proprietary bromodomain-binding small molecule tagged with Alexa Fluor 647 is used.
The assay mixture contains 10 nM BRD9 protein and the fluorescent ligand at its Kd concentration
(=100 nM). This is added to wells containing the test compound (I-BRD9) or a DMSO vehicle control
(0.5% final DMSO) [1].

¢ Incubation & Detection: After a 30-minute incubation in the dark at room temperature, the detection
is performed using a 1.5 nM Eu-labeled Anti-6xHis Antibody. The plate is read on a compatible
reader (e.g., Envision), and the TR-FRET signal (acceptor/donor count ratio) is calculated to
determine binding affinity and inhibition [1].

NanoBRET Target Engagement Assay

This cellular assay confirms that I-BRD9 engages its target inside living cells [1].

¢ Cell Preparation: HEK293 cells are co-transfected with NanoLuc-BRD9 (expressing the BRD9
bromodomain fused to a luciferase) and HaloTag-Histone H3.3.
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e Ligand & Inhibitor Incubation: Cells are collected and incubated in media with or without a 100 nM
NanoBRET 618 fluorescent ligand. The cells are then re-plated, and I-BRD9 is added at various
concentrations (0-33 uM) for 18 hours [1].

¢ Measurement: The NanoBRET furimazine substrate is added, and the BRET ratio (emission at 610
nm / 450 nm) is measured. The corrected BRET ratio indicates the level of competitive displacement
of the fluorescent ligand by I-BRD9, demonstrating cellular target engagement [1].

Chemoproteomic Profiling

This assay validates the selectivity of I-BRD9 across many bromodomain proteins in a complex cellular

environment [1].

e Extract Preparation: Nuclear extract is produced from HuT78 cells [1].

e Competitive Pull-Down: The cell extract is pre-incubated with I-BRD9. Subsequently, derivatized
sepharose beads (coupled with a broad-spectrum bromodomain ligand) are added. If I-BRD9 is
bound to a specific bromodomain in the extract, it will prevent that protein from binding to the beads
[1].

¢ Analysis: The beads are washed, and bound proteins are eluted and analyzed by Western Blot
using antibodies against specific bromodomains like BRD9 and BRD3. The absence of a signal
confirms selective binding and inhibition by I-BRD9 [1].

Biological Applications & Therapeutic Potential

I-BRD9Y has been used in research to uncover the role of BRD9 in both benign and malignant diseases,

highlighting its value as a tool for target validation. Key findings are summarized in the table below.

Disease - .

Key Findings Using I-BRD9
Area
Uterine BRD9 is upregulated in UFs. I-BRD9 treatment of UF cells reduced cell proliferation,
Fibroids induced apoptosis and cell cycle arrest, and decreased extracellular matrix
(UFs) deposition (a key fibroid hallmark) [2] [3].
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Disease . .

Key Findings Using I-BRD9
Area
Gastric BRD?9 is overexpressed and associated with poor prognosis. I-BRD9 studies helped
Cancer reveal a BRD9-p53-E2F1 positive feedback loop that promotes cancer cell growth and
(GC) DNA damage repair. BRD9 inhibition also sensitized cancer cells to cisplatin and

oxaliplatin [4].

Based on the search results, the specific detailed signaling pathways from the gastric cancer study can be

visualized. The following diagram illustrates the BRD9-p53-E2F1 feedback loop:
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Diagram of the BRD9-p53-E2F1 feedback loop in gastric cancer. This pathway shows how BRD9 inhibits
p53, leading to increased E2F1 activity, which in turn promotes cancer cell proliferation and DNA repair,

and further upregulates BRD9 expression [4].
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Accessing I-BRD9 and Further Information

I-BRDY is commercially available to the research community (e.g., Sigma-Aldrich, Cat. No. HY-18975) [5]
[6]. As part of the SGC's open-access philosophy, all data, protocols, and probe characterization for I-BRD9
are freely available on the SGC website [1]. It has also been independently reviewed and recommended by

the Chemical Probes Portal [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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